molecular formula C6H7N3O2 B1176570 Dpn protein CAS No. 149347-68-2

Dpn protein

カタログ番号: B1176570
CAS番号: 149347-68-2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The Dpn protein is a hybrid polyketide-depsipeptide compound biosynthesized by Streptomyces sp. CS113, identified through genomic analysis of a cryptic biosynthetic gene cluster (BGC) . The BGC spans ~84.3 kb and shares organizational similarities with known depsipeptide clusters, such as those encoding polyoxypeptin and incarnatapeptin. Key features include:

  • Piperazate Synthase Homology: A critical enzyme (54.67% identity to KtzT from Ktedobacter spp.) responsible for incorporating piperazic acid, a non-proteinogenic amino acid that enhances bioactivity .
  • Evolutionary Insights: Comparative genomics revealed partial homology with BGCs in Streptomyces tendae and Streptomyces sp. NRRL F-5650, suggesting horizontal gene transfer or divergent evolution .

特性

CAS番号

149347-68-2

分子式

C6H7N3O2

同義語

Dpn protein

製品の起源

United States

類似化合物との比較

Structural and Genetic Comparisons

Compound BGC Similarity to Dpn Key Features Biological Activity
Polyoxypeptin 37% Cyclic depsipeptide with α-keto-β-ester moieties; targets proteasome activity Apoptosis induction in cancer
Aurantimycin A 36% Linear structure with β-amino fatty acids; inhibits bacterial cell wall synthesis Antibacterial
Incarnatapeptin 65% Piperazate-containing; shares identical PKS-NRPS organization with Dpn Antifungal, insecticidal

Key Findings :

  • Piperazate Integration : Dpn and incarnatapeptin both utilize piperazate synthases, but Dpn’s synthase lacks a regulatory PaiB-like domain, suggesting divergent substrate specificity .

Functional Divergence

  • Antimicrobial Spectrum : Unlike aurantimycin A, which targets Gram-positive bacteria, Dpn’s bioactivity remains uncharacterized but is hypothesized to involve membrane disruption due to its lipophilic residues .

Research Findings and Data

Genomic and Proteomic Insights

  • BGC Conservation : AntiSMASH analysis identified conserved adenylation (A) and thiolation (T) domains across Dpn and incarnatapeptin BGCs, critical for substrate activation and peptide elongation .
  • 3D Structure Comparison : Local alignment algorithms (e.g., DIAMOND) revealed partial structural homology (~40%) between Dpn and polyoxypeptin, particularly in ester-bond regions .

Machine Learning and Predictive Modeling

  • Risk Factor Correlation : While unrelated to the Streptomyces-derived Dpn, diabetic peripheral neuropathy (DPN) studies identified serum proteins (e.g., CD14, CKM) as biomarkers, highlighting the importance of protein networks in disease contexts .

Notes on Methodological Advances

  • Bioinformatics Tools : BLASTP and EFI-EST were pivotal in identifying Dpn’s BGC and its evolutionary relatives .
  • Docking Studies : Molecular dynamics simulations of compound 16 (CID 660829) demonstrated hydrogen bonding with Dpn’s His-152 and Asp-189 residues, mimicking natural ligand interactions .

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed to characterize the structural and functional properties of Dpn protein in nanotechnology applications?

  • Methodological Answer : Atomic Force Microscopy (AFM)-based Dip-pen nanolithography (DPN) is widely used to fabricate protein nanoarrays for studying interactions at submicrometer scales. Key parameters include tip geometry (e.g., silicon nitride tips), humidity control (40–60%), and deposition time (10–30 seconds) to ensure precise protein patterning . Validation involves fluorescence microscopy or antigen-antibody binding assays to confirm functional retention post-deposition.

Q. How can researchers validate the specificity and activity of Dpn protein in enzymatic assays, such as those involving DpnI nuclease?

  • Methodological Answer : For DpnI nuclease (a restriction enzyme), activity assays using methylated vs. non-methylated DNA substrates are critical. The D2P-based synthesis system allows direct activity measurement without purification via gel electrophoresis or quantitative PCR (qPCR). Comparative studies against cell-expressed DpnI should include kinetic assays (e.g., kcatk_{cat}, KmK_m) to confirm enhanced enzymatic efficiency .

Q. What quality control measures are essential when utilizing Dpn protein in synthetic biology applications, such as cell-free protein synthesis systems?

  • Methodological Answer : Key QC steps include:

  • Purity assessment : SDS-PAGE or mass spectrometry to detect contaminants.
  • Activity validation : Functional assays (e.g., DNA cleavage for DpnI) under optimal buffer conditions (pH 7.5, 25°C).
  • Stability testing : Thermal shift assays to monitor protein folding integrity over time .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in Dpn protein interaction studies, particularly when using high-throughput screening platforms?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., humidity in DPN). Mitigation strategies include:

  • Reproducibility protocols : Pre-define tip calibration and environmental controls.
  • Data triangulation : Combine AFM results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity validation.
  • Statistical rigor : Use multivariate regression to isolate confounding variables (e.g., substrate roughness) .

Q. How should researchers design experiments to investigate the role of Dpn protein in cellular adhesion mechanisms at submicrometer scales?

  • Methodological Answer :

  • Step 1 : Fabricate nanoarrays using DPN to deposit extracellular matrix proteins (e.g., fibronectin) with controlled density.
  • Step 2 : Seed cells (e.g., fibroblasts) and monitor adhesion via live-cell imaging or traction force microscopy.
  • Step 3 : Integrate transcriptomic analysis (RNA-seq) to link adhesion patterns to mechanotransduction pathways (e.g., Rho GTPase signaling) .

Q. What computational approaches can be integrated with experimental data to model Dpn protein's molecular interactions in heterogeneous biological systems?

  • Methodological Answer :

  • Network analysis : Use tools like STRING or Cytoscape to map protein-protein interaction (PPI) networks from DPN-generated data.
  • Machine learning : Train models on structural features (e.g., AlphaFold-predicted conformations) to predict binding sites.
  • Multi-omics integration : Correlate DPN-derived interaction data with transcriptomic or metabolomic datasets to identify regulatory hubs .

Data Contradiction Analysis Framework

Source of Contradiction Resolution Strategy Example
Variability in DPN parametersStandardize humidity/tip calibrationSub-50% humidity reduces protein deposition efficiency
Confounding in enzymatic assaysUse internal controls (e.g., catalase)DpnI activity normalization against a reference enzyme
Heterogeneity in cellular responsesSingle-cell RNA-seq profilingIdentify adhesion-related gene clusters in outlier cells

Key Considerations for Experimental Design

  • DPN Optimization : Balance resolution (nanoscale patterning) with protein functionality by testing deposition buffers (e.g., PBS vs. Tris-HCl) .
  • Enzymatic Assays : Include negative controls (e.g., heat-inactivated DpnI) to rule out non-specific DNA cleavage .
  • Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw AFM images and kinetic datasets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。